4-Acrylamidobutyric acid

Catalog No.
S1906323
CAS No.
53370-87-9
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acrylamidobutyric acid

CAS Number

53370-87-9

Product Name

4-Acrylamidobutyric acid

IUPAC Name

4-(prop-2-enoylamino)butanoic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11)

InChI Key

YRXLABUVDQYDHV-UHFFFAOYSA-N

SMILES

C=CC(=O)NCCCC(=O)O

Canonical SMILES

C=CC(=O)NCCCC(=O)O

The exact mass of the compound 4-Acrylamidobutyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288739. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoelectric Focusing (IEF)

  • IEF is a technique used to separate proteins based on their isoelectric point (pI), the pH at which the protein has no net electrical charge.
  • 4-ABA plays a crucial role in creating immobilized pH gradients (IPGs) for IEF [].
  • IPGs are gels with a continuously varying pH gradient. When an electric current is applied, proteins migrate through the gel until they reach their pI, where they stop moving.
  • 4-ABA is an acidic buffering component incorporated into the IPG matrix. It contributes to the acidic region of the pH gradient, typically around pH 3.3 to 4.6 [].

Surface Modification

  • The chemical structure of 4-ABA allows it to be used for surface modification purposes in scientific research.
  • The acrylamide group in 4-ABA can undergo polymerization reactions, creating a covalently linked layer on various surfaces [].
  • This modified surface can then be used for specific applications, such as attaching biomolecules for biosensor development or creating specialized chromatography columns.

4-Acrylamidobutyric acid is an organic compound with the chemical formula C7H11NO3\text{C}_7\text{H}_{11}\text{NO}_3. It features an acrylamide functional group attached to a butyric acid moiety, making it a derivative of both acrylamide and butyric acid. The compound is characterized by its ability to form polymers and is used in various chemical applications due to its reactivity and functional properties. It is primarily known for its role in the synthesis of hydrogels and as a crosslinking agent in polymer chemistry.

, including:

  • Polymerization: Under appropriate conditions, 4-acrylamidobutyric acid can undergo free radical polymerization, leading to the formation of polyacrylamidobutyric acid. This polymerization process is often initiated by heat or chemical initiators.
  • Esterification: The carboxylic acid group can react with alcohols to form esters. This reaction can be catalyzed by acids or bases.
  • Amidation: The amide group can react with various nucleophiles, allowing for the formation of different derivatives.

These reactions are significant for creating materials with tailored properties for specific applications.

Several methods exist for synthesizing 4-acrylamidobutyric acid:

  • Direct Amidation: This method involves the reaction of butyric acid with acrylamide under acidic or basic conditions, facilitating the formation of the desired compound.
  • Esterification followed by Hydrolysis: Initially, butyric acid can be esterified with an alcohol to form a butyrate ester, which can then be converted into 4-acrylamidobutyric acid through hydrolysis and subsequent reaction with acrylamide.
  • Polymerization Techniques: In some cases, 4-acrylamidobutyric acid can be synthesized through the polymerization of acrylamide in the presence of butyric acid derivatives.

These methods allow for flexibility in production depending on the desired scale and purity.

4-Acrylamidobutyric acid has several applications across different fields:

  • Hydrogels: It is commonly used in the production of hydrogels for biomedical applications, including drug delivery systems and tissue scaffolds.
  • Coatings: The compound serves as a crosslinking agent in coatings that require enhanced durability and resistance to environmental factors.
  • Adhesives: Its reactivity makes it suitable for use in adhesives that require strong bonding properties.
  • Agriculture: It may also find applications in agricultural formulations, particularly in controlled-release fertilizers.

Interaction studies involving 4-acrylamidobutyric acid often focus on its compatibility with other compounds and materials:

  • Polymer Blends: Research has shown that blending 4-acrylamidobutyric acid-based polymers with other biopolymers can enhance mechanical properties and biodegradability.
  • Drug Interactions: Studies have investigated how this compound interacts with various pharmaceutical agents, assessing its potential as a drug carrier or modifier.

These interactions are crucial for optimizing formulations for specific applications.

Several compounds share structural similarities with 4-acrylamidobutyric acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Butyric AcidSaturated fatty acidSimple structure; important for energy metabolism
AcrylamideAmideKnown neurotoxin; used in polymer synthesis
N-(Hydroxymethyl)acrylamideAcrylamide derivativeUsed for crosslinking in hydrogels
Methacrylic AcidUnsaturated carboxylic acidMore reactive than acrylic acids

Uniqueness of 4-Acrylamidobutyric Acid

What sets 4-acrylamidobutyric acid apart from these similar compounds is its dual functionality as both an acrylamide and a butyric acid derivative. This combination allows it to participate in unique

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53370-87-9

Wikipedia

4-ACRYLAMIDOBUTYRIC ACID

Dates

Last modified: 08-16-2023

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